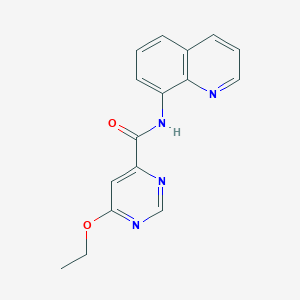![molecular formula C14H13N5 B2429292 N-[[2'-(1H-Tetrazol-5-yl)[1,1'-Biphenyl]-4-yl]methyl]amin CAS No. 147225-68-1](/img/structure/B2429292.png)
N-[[2'-(1H-Tetrazol-5-yl)[1,1'-Biphenyl]-4-yl]methyl]amin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[[2’-(1H-tetrazol-5-yl)[1,1’-biphenyl]-4-yl]methyl]amine is a compound that features a tetrazole ring, which is known for its significant biological and chemical properties Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms, making them highly reactive and versatile in various chemical reactions
Wissenschaftliche Forschungsanwendungen
N-[[2’-(1H-tetrazol-5-yl)[1,1’-biphenyl]-4-yl]methyl]amine has a wide range of scientific research applications:
Pharmaceuticals: It is used as a building block in the synthesis of angiotensin-II receptor antagonists, which are important for treating hypertension.
Biological Studies: The compound’s derivatives have shown significant antibacterial, antifungal, and anticancer activities.
Materials Science: Tetrazole-based compounds are used in the development of high-energy materials and propellants due to their high nitrogen content.
Agrochemicals: It is also explored for its potential use in agrochemicals as a pesticide or herbicide.
Wirkmechanismus
Target of Action
The compound N-[[2’-(1H-tetrazol-5-yl)[1,1’-biphenyl]-4-yl]methyl]amine, also known as (2’-(1H-Tetrazol-5-yl)-[1,1’-biphenyl]-4-yl)methanamine, is a new class of angiotensin-II receptor antagonists . Angiotensin-II receptors play a crucial role in regulating blood pressure and fluid balance in the body.
Mode of Action
As an angiotensin-II receptor antagonist, this compound works by blocking the action of angiotensin-II, a hormone that causes blood vessels to constrict (narrow). By blocking the receptors that angiotensin-II binds to, the compound prevents the hormone from having its effects, leading to the relaxation and dilation (widening) of blood vessels .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the renin-angiotensin system (RAS), which plays a key role in regulating blood pressure and fluid balance. By blocking the angiotensin-II receptor, the compound disrupts the RAS, leading to a decrease in blood pressure .
Vorbereitungsmethoden
The synthesis of N-[[2’-(1H-tetrazol-5-yl)[1,1’-biphenyl]-4-yl]methyl]amine typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromomethyl-2’-(1-triphenylmethyltetrazol-5-yl)biphenyl.
Reaction with Sodium Azide: The key step involves the reaction of the starting material with sodium azide to form the tetrazole ring.
Cyclization: The intermediate product undergoes cyclization to form the desired tetrazole compound.
Industrial Production: Industrial production methods often involve optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.
Analyse Chemischer Reaktionen
N-[[2’-(1H-tetrazol-5-yl)[1,1’-biphenyl]-4-yl]methyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Substitution: The tetrazole ring can participate in substitution reactions with electrophiles, forming various substituted derivatives.
Common Reagents and Conditions: Typical reagents include sodium azide, lithium aluminum hydride, and various electrophiles.
Vergleich Mit ähnlichen Verbindungen
N-[[2’-(1H-tetrazol-5-yl)[1,1’-biphenyl]-4-yl]methyl]amine can be compared with other similar compounds:
Eigenschaften
IUPAC Name |
[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5/c15-9-10-5-7-11(8-6-10)12-3-1-2-4-13(12)14-16-18-19-17-14/h1-8H,9,15H2,(H,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSRSXEHFQCQDRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(C=C2)CN)C3=NNN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(2-ethoxyphenyl)methyl]-2-methoxypyrimidine-5-carboxamide](/img/structure/B2429211.png)

![3-[(1E)-(dimethylamino)methylidene]-1-phenylthiourea](/img/structure/B2429214.png)

![3-{[(3-Methoxyphenyl)methyl]amino}-1$l^{6}-thiolane-1,1-dione hydrochloride](/img/structure/B2429216.png)
![2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2429219.png)

![5-[(1-Cyclobutylaziridin-2-yl)methoxy]-2-phenylpyridine](/img/structure/B2429222.png)

![4-(azepane-1-sulfonyl)-N-[(2Z)-3-(prop-2-yn-1-yl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2429225.png)

![4-{3-[4-(Dimethylamino)phenyl]-1,2,4-oxadiazol-5-yl}-1-phenylpyrrolidin-2-one](/img/structure/B2429228.png)
![N-[(3-methoxyphenyl)methyl]-4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide](/img/new.no-structure.jpg)
